Cas no 83490-93-1 (Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester)
83490-93-1 structure
Product Name:Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester
Numero CAS:83490-93-1
MF:C15H18O5
MW:278.300425052643
CID:5853800
PubChem ID:12963268
Update Time:2025-07-28
Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester
- 83490-93-1
- HJAAQGWRRFXKKN-UHFFFAOYSA-N
- EN300-7443897
- ethyl 2-acetyl-4-(4-methoxyphenyl)4-oxobutanoate
- ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate
- SCHEMBL6284563
-
- Inchi: 1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-5-7-12(19-3)8-6-11/h5-8,13H,4,9H2,1-3H3
- Chiave InChI: HJAAQGWRRFXKKN-UHFFFAOYSA-N
- Sorrisi: C1(C(=O)CC(C(C)=O)C(OCC)=O)=CC=C(OC)C=C1
Proprietà calcolate
- Massa esatta: 278.11542367g/mol
- Massa monoisotopica: 278.11542367g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 8
- Complessità: 355
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 69.7Ų
Proprietà sperimentali
- Densità: 1.135±0.06 g/cm3(Predicted)
- Punto di ebollizione: 140 °C(Press: 0.3 Torr)
- pka: 10.49±0.59(Predicted)
Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7443897-0.05g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 0.05g |
$101.0 | 2024-05-23 | |
| Enamine | EN300-7443897-0.1g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 0.1g |
$152.0 | 2024-05-23 | |
| Enamine | EN300-7443897-0.25g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 0.25g |
$216.0 | 2024-05-23 | |
| Enamine | EN300-7443897-0.5g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 0.5g |
$407.0 | 2024-05-23 | |
| Enamine | EN300-7443897-1.0g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 1.0g |
$528.0 | 2024-05-23 | |
| Enamine | EN300-7443897-2.5g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 2.5g |
$1034.0 | 2024-05-23 | |
| Enamine | EN300-7443897-5.0g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 5.0g |
$1530.0 | 2024-05-23 | |
| Enamine | EN300-7443897-10.0g |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 10.0g |
$2269.0 | 2024-05-23 | |
| 1PlusChem | 1P028Z0O-50mg |
ethyl2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 50mg |
$182.00 | 2024-04-21 | |
| 1PlusChem | 1P028Z0O-100mg |
ethyl2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
83490-93-1 | 95% | 100mg |
$243.00 | 2024-04-21 |
Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
83490-93-1 (Benzenebutanoic acid, α-acetyl-4-methoxy-γ-oxo-, ethyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso